

A Comparative Guide to Solvent Violet 38 for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent violet 38*

Cat. No.: *B15135746*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Solvent Violet 38** with other common solvent dyes. The information is intended for researchers, scientists, and professionals in drug development who require a clear understanding of the dye's performance characteristics for various applications, including the coloration of polymers, waxes, and hydrocarbon-based solvents.

Introduction to Solvent Violet 38

Solvent Violet 38 is a synthetic anthraquinone dye known for its bluish-violet hue.^[1] Belonging to the anthraquinone chemical family, it is utilized for its solubility in non-polar organic solvents and its stability under certain conditions.^[2] Its primary applications include the coloration of plastics, resins, synthetic fibers, oils, and waxes.^{[1][2]}

Comparative Analysis of Solvent Dyes

The selection of a solvent dye is contingent on specific application requirements such as heat stability, lightfastness, and solubility in the target medium. This section compares **Solvent Violet 38** with other anthraquinone-based solvent dyes: Solvent Violet 13, Solvent Blue 35, and Solvent Red 111.

Physicochemical Properties

The fundamental properties of these dyes, such as molecular weight and structure, influence their overall performance characteristics.

Property	Solvent Violet 38	Solvent Violet 13	Solvent Blue 35	Solvent Red 111
C.I. Name	615665[3]	60725[4]	61554[5]	60505[6]
CAS Number	63512-14-1[1]	81-48-1[7]	17354-14-2[8]	82-38-2[6]
Chemical Family	Anthraquinone[1]	Anthraquinone[4]	Anthraquinone[5]	Anthraquinone[6]
Molecular Formula	C ₂₈ H ₁₈ Br ₄ N ₂ O ₂ [1]]	C ₂₁ H ₁₅ NO ₃ [7]	C ₂₂ H ₂₆ N ₂ O ₂ [5]	C ₁₅ H ₁₁ NO ₂ [6]
Molecular Weight	734.07 g/mol [1]	329.35 g/mol [4]	350.45 g/mol [5]	237.25 g/mol [6]
Appearance	Purple Powder/Liquid[3] [9]	Bluish Violet Powder[10]	Dark Blue Powder[1][5]	Red Powder[11]
Melting Point (°C)	No Data Available	~189 °C[10]	~120 °C[5][12]	169-172 °C[3] [13]

Performance Characteristics

Performance metrics like heat resistance and light fastness are critical for applications where the final product is exposed to high temperatures or sunlight.

Performance Metric	Solvent Violet 38	Solvent Violet 13	Solvent Blue 35	Solvent Red 111
Heat Resistance	Good	Up to 260°C (in PS)[2]	Up to 260-300°C (in PS)[5][14]	Up to 300°C (in PS)[11][13]
Light Fastness	Good to Very Good[2]	7-8[10]	7-8[5][12]	6-7[13]
Migration Resistance	No Data Available	Good[10]	Good[12]	Good[3]

Note: Light fastness is rated on a scale of 1 to 8, where 8 represents superior fastness.[9][13]

Solubility Profile

The solubility of these dyes in various organic solvents dictates their suitability for different formulations. The data presented is largely qualitative.

Solvent	Solvent Violet 38	Solvent Violet 13	Solvent Blue 35	Solvent Red 111
Water	Insoluble[9]	Insoluble[2][4]	Insoluble[1][5]	Insoluble[3][6]
Acetone	Soluble[3][9]	Soluble (1.3 g/L) [10]	Soluble (13.6 g/L)[5]	Soluble[6]
Toluene / Xylene	Soluble[2][9]	Soluble (Toluene: 7 g/L)[10]	Soluble (Toluene: 86 g/L)[5]	Slightly Soluble[6]
Ethanol	Slightly Soluble[9]	Soluble (0.2 g/L) [10]	Soluble (2.6 g/L) [5]	Soluble[6]
Dichloromethane	Soluble[9]	Soluble (35 g/L) [10]	Soluble (170 g/L) [5]	Soluble (32 g/L) [13]

Experimental Protocols

To ensure accurate and reproducible comparisons between solvent dyes, standardized experimental protocols are essential. The following sections detail methodologies for key performance assessments.

Determination of Dye Concentration (UV-Vis Spectrophotometry)

This method is used to determine the concentration of a dye in a solution by measuring its absorbance of light at a specific wavelength.[15]

Objective: To quantify the concentration of a known dye in a solution.

Apparatus:

- UV-Vis Spectrophotometer
- Quartz or glass cuvettes
- Volumetric flasks and pipettes
- Analytical balance
- Solvent of interest

Procedure:

- Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
- Preparation of Standard Solutions: Perform a series of dilutions from the stock solution to create several standard solutions of decreasing, known concentrations.[\[16\]](#)
- Wavelength of Maximum Absorbance (λ_{max}) Determination: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-800 nm) to identify the λ_{max} , the wavelength at which the dye exhibits the highest absorbance.[\[17\]](#)
- Calibration:
 - Set the spectrophotometer to the determined λ_{max} .
 - Use a cuvette filled with the pure solvent as a blank to zero the instrument.[\[17\]](#)
 - Measure the absorbance of each standard solution.
- Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship as described by the Beer-Lambert Law.[\[16\]](#)
- Measurement of Unknown Sample: Measure the absorbance of the sample with the unknown concentration.

- Concentration Determination: Use the calibration curve to determine the concentration of the unknown sample based on its absorbance reading.[18]

Solubility Testing

This protocol determines the extent to which a dye dissolves in a specific solvent.[19]

Objective: To quantify or qualitatively assess the solubility of a dye.

Apparatus:

- Analytical balance
- Vials or flasks with stoppers
- Magnetic stirrer and stir bars
- Temperature-controlled bath or hot plate
- Filtration apparatus (e.g., syringe filters)
- UV-Vis Spectrophotometer

Procedure (Quantitative):

- Add an excess amount of dye to a known volume of the solvent in a flask.
- Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- After stirring, allow the solution to settle.
- Carefully filter the supernatant to remove any undissolved solid dye.
- Dilute the saturated filtrate with a known volume of the solvent.
- Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer and determine its concentration as described in the protocol above.

- Calculate the original concentration in the saturated solution, which represents the dye's solubility in that solvent at that temperature.

Procedure (Qualitative - Filter Paper Spot Test):

- Prepare a range of dye solutions at different concentrations.[20]
- Stir each solution for a set time (e.g., 10 minutes) at a controlled temperature.[20]
- Using a pipette, place a drop of each solution onto filter paper.[20]
- After the spots dry, observe them. The highest concentration that does not leave a visible, undissolved dye spot or ring is considered the approximate solubility.[20]

Light Fastness Testing

This test evaluates the resistance of a dye to fading or changing color upon exposure to a standardized artificial light source.[21]

Objective: To determine the stability of a dye when exposed to light.

Standard: ISO 105-B02[22]

Apparatus:

- Xenon arc lamp weathering apparatus[22][23]
- Standardized Blue Wool references (Scale 1-8)[22]
- Grey Scale for assessing color change

Procedure:

- Sample Preparation: Prepare a sample of the dye in the substrate to be tested (e.g., a colored plastic chip or dyed textile).
- Exposure: Place the sample in the xenon arc test chamber alongside a set of Blue Wool standards. Part of each sample and standard should be covered to serve as an unexposed reference.[24]

- Irradiation: Expose the samples to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified by the standard.[23]
- Assessment: Periodically inspect the samples. The light fastness rating is determined by comparing the fading of the test sample to the fading of the Blue Wool references. The rating corresponds to the Blue Wool standard that shows a similar degree of color change.[21][25]

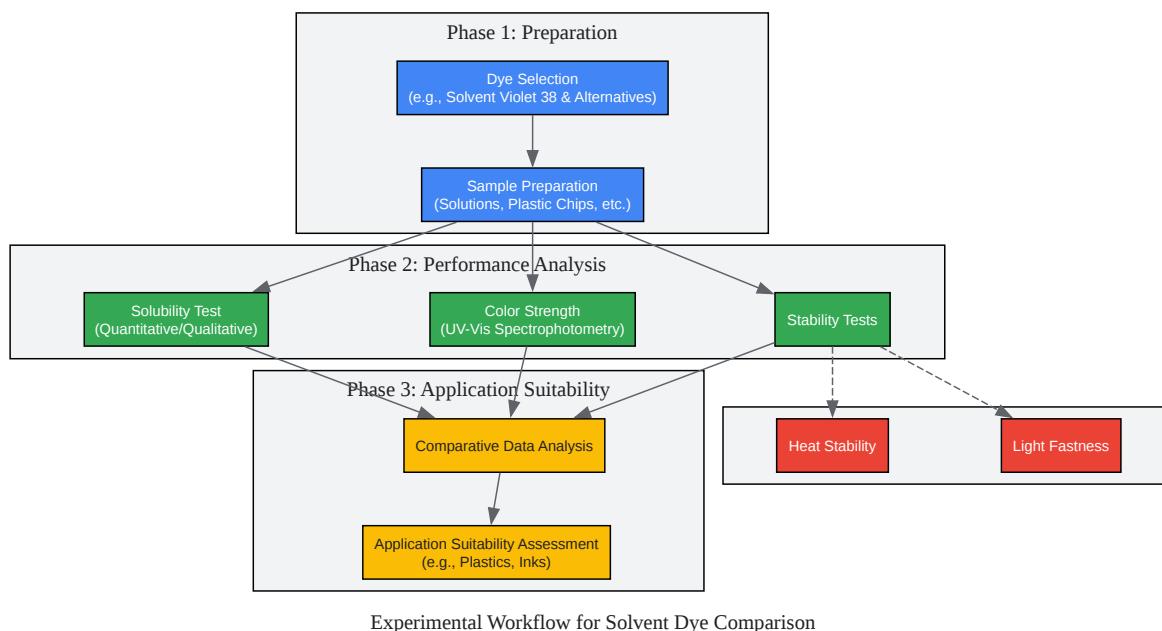
Heat Stability Testing

This test determines the resistance of a dye to degradation or color change at elevated temperatures, which is crucial for applications like coloring plastics during molding.

Objective: To evaluate the thermal stability of a dye.

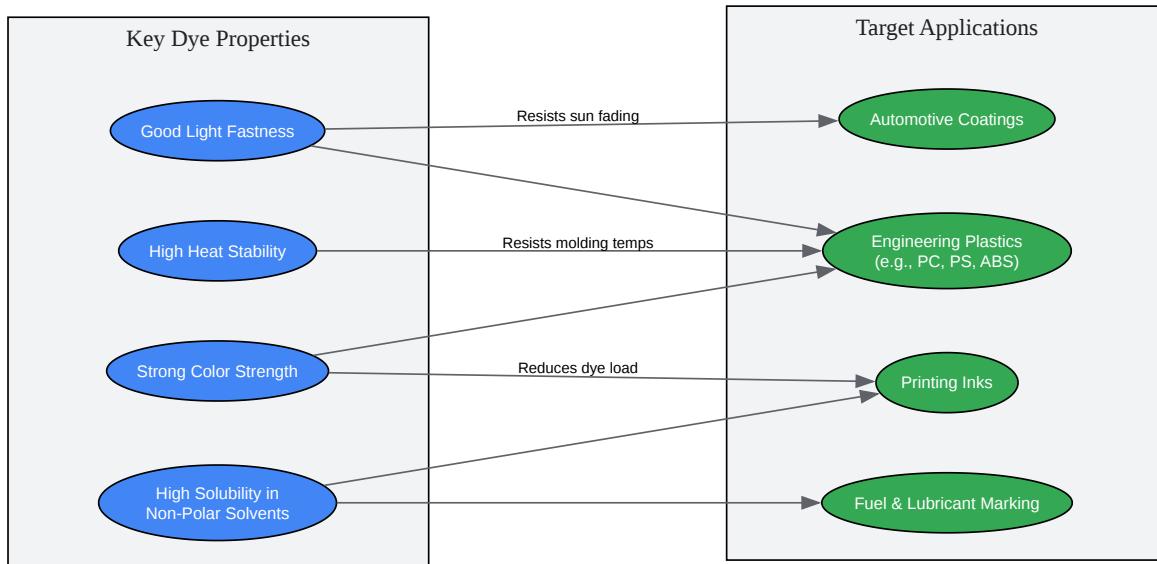
Standard: Based on principles from ASTM D3012 (for plastics)[26][27]

Apparatus:


- Forced-air laboratory oven with precise temperature control
- Substrate for testing (e.g., plastic pellets)
- Injection molding machine or hot press
- Colorimeter or spectrophotometer

Procedure:

- Sample Preparation: Prepare a homogenous mixture of the dye with the plastic resin at a specified concentration.
- Processing: Process the mixture at various elevated temperatures for a fixed duration (e.g., using an injection molder).
- Color Measurement: Measure the color of the resulting plastic chips using a colorimeter.
- Evaluation: Compare the color of the samples processed at different temperatures to a control sample processed at a standard, lower temperature. The heat stability is the


maximum temperature at which the dye shows no significant color change (e.g., $\Delta E < 1.0$).

Visualized Workflows and Relationships

[Click to download full resolution via product page](#)

Caption: Workflow for comparing solvent dye performance.

Mapping Dye Properties to Applications

[Click to download full resolution via product page](#)

Caption: Relationship between dye properties and uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Blue 35 | 17354-14-2 [chemicalbook.com]
- 2. Solvent Violet 13 - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]
- 3. Solvent Red 111 [jnogilvychem.com]

- 4. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 5. Solvent Blue 35 - Oil Blue 2N - Sudan Blue 670 from Emperor Chem [emperordye.com]
- 6. worlddyeveristy.com [worlddyeveristy.com]
- 7. CAS 81-48-1: Solvent Violet 13 | CymitQuimica [cymitquimica.com]
- 8. Solvent Blue 35-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 9. union-pigment.com [union-pigment.com]
- 10. Solvent violet 13|CAS NO.81-48-1 [xcolorpigment.com]
- 11. Solvent Red 111 Dyes | C.I. No 60505 Manufacturers in India [colorantsgroup.com]
- 12. Solvent blue 35|CAS NO.17354-14-2 [xcolorpigment.com]
- 13. Solvent red 111|CAS NO.82-38-2 [xcolorpigment.com]
- 14. royal-chem.com [royal-chem.com]
- 15. uglt.hkust-gz.edu.cn [uglt.hkust-gz.edu.cn]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 18. stellarnet.us [stellarnet.us]
- 19. scribd.com [scribd.com]
- 20. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 21. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 22. fyitester.com [fyitester.com]
- 23. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 25. ISO 105-B02 | Q-Lab [q-lab.com]
- 26. Thermal-Oxidative Stability ASTM D3012, GM9059P [intertek.com]
- 27. infinitalab.com [infinitalab.com]
- To cite this document: BenchChem. [A Comparative Guide to Solvent Violet 38 for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15135746#comparing-solvent-violet-38-to-other-solvent-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com